N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Mechanism of Action
For more scientific articles related to chemical compounds, you can explore resources like the Royal Society of Chemistry . Additionally, microfluidic synthesis methods have been developed for related pyrrolidin-2-ones , which might provide further insights into similar compounds’ mechanisms of action. Mechanistically, the formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . 🧪🔬
Biological Activity
N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a triazine ring, a chromene moiety, and a dimethylamino group. Its molecular formula is C₁₈H₃₁N₅O₃, and it has been synthesized for various biological evaluations.
Research indicates that this compound exhibits multiple biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. In vitro studies suggest that it may selectively inhibit COX-II over COX-I, leading to reduced inflammatory responses without significant gastrointestinal side effects .
- Anticancer Properties : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, in studies involving breast and pancreatic cancer cells, it inhibited colony formation and reduced cell viability at micromolar concentrations. Notably, the compound displayed enhanced activity in triple-negative breast cancer models .
- Antioxidant Activity : The presence of the dimethylamino group contributes to its antioxidant properties, helping to mitigate oxidative stress in cellular environments .
Anticancer Activity
A study highlighted the compound's efficacy against MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) cell lines. At concentrations of 1 and 2 μM, it completely inhibited colony growth in MDA-MB-231 cells and significantly affected Panc-1 spheroids .
Inhibition Studies
The compound was also tested for its COX inhibitory activity. It exhibited an IC50 value indicating strong selectivity towards COX-II compared to standard drugs like Celecoxib . This suggests potential utility in treating inflammatory conditions with a lower risk of ulcerogenic effects.
Structure-Activity Relationship (SAR)
The research emphasizes the importance of the structural components in determining biological activity. Modifications to the chromene and triazine portions can lead to variations in potency and selectivity against targeted pathways .
Data Table: Biological Activity Summary
Case Studies
Several case studies have documented the therapeutic potential of similar compounds within the same chemical framework:
- Case Study on COX Inhibitors : A series of compounds structurally related to our target were evaluated for their anti-inflammatory properties. The most potent inhibitors showed IC50 values ranging from 0.011 μM to 0.52 μM against COX-II, highlighting the importance of structural modifications for enhancing selectivity and potency .
- Anticancer Evaluation : Various derivatives with similar moieties were tested across different cancer lines, revealing that modifications could significantly enhance anticancer activity while maintaining low toxicity profiles .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-25(2)19-22-17(23-20(24-19)26-9-5-6-10-26)12-21-18(28)16-11-14(27)13-7-3-4-8-15(13)29-16/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHGTYHFVZOQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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